molecular formula C34H44N8O9S2 B14239421 L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine CAS No. 348635-60-9

L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine

Cat. No.: B14239421
CAS No.: 348635-60-9
M. Wt: 772.9 g/mol
InChI Key: OFFPNJDKMKZSQQ-FAKOWBCRSA-N
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Description

L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions include modified peptides with altered disulfide bonds or functional groups, which can impact the peptide’s stability and activity.

Scientific Research Applications

L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinylglycine: A simpler dipeptide with similar cysteine and glycine residues.

    L-Phenylalanyl-L-cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl: A related peptide with an additional phenylalanine residue.

Uniqueness

L-Cysteinylglycyl-L-seryl-L-cysteinyl-L-tryptophyl-L-alanyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to form disulfide bonds and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

348635-60-9

Molecular Formula

C34H44N8O9S2

Molecular Weight

772.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C34H44N8O9S2/c1-18(29(45)41-25(34(50)51)11-19-7-3-2-4-8-19)38-31(47)24(12-20-13-36-23-10-6-5-9-21(20)23)40-33(49)27(17-53)42-32(48)26(15-43)39-28(44)14-37-30(46)22(35)16-52/h2-10,13,18,22,24-27,36,43,52-53H,11-12,14-17,35H2,1H3,(H,37,46)(H,38,47)(H,39,44)(H,40,49)(H,41,45)(H,42,48)(H,50,51)/t18-,22-,24-,25-,26-,27-/m0/s1

InChI Key

OFFPNJDKMKZSQQ-FAKOWBCRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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